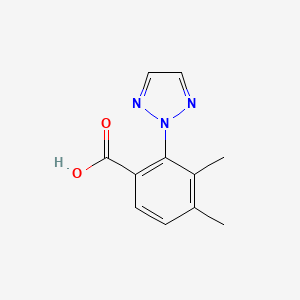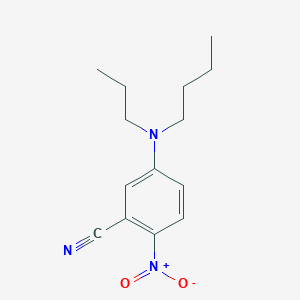
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-(triazol-2-yl)benzoic acid typically involves the Ullmann-Goldberg coupling reaction. This reaction is catalyzed by copper(I) oxide (Cu2O) and does not require a ligand. The starting materials are 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole . The reaction is carried out under reflux conditions in a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann-Goldberg coupling reaction is scalable and can be adapted for large-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring into different hydrogenated forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be explored for its potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: It can be used as a ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-(triazol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, triazole derivatives typically exert their effects by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity . The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-(triazol-4-yl)benzoic acid
- 4-Methyl-2-(triazol-2-yl)benzoic acid
- 2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and binding properties. The presence of both methyl groups and the triazole ring can enhance its stability and potential interactions with biological targets .
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3,4-dimethyl-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-4-9(11(15)16)10(8(7)2)14-12-5-6-13-14/h3-6H,1-2H3,(H,15,16) |
InChI Key |
SRZDQNBTFBZGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N2N=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)

![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)








![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)

![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)
